molecular formula C14H16N2O3 B1620410 1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester CAS No. 33331-59-8

1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester

Cat. No.: B1620410
CAS No.: 33331-59-8
M. Wt: 260.29 g/mol
InChI Key: WZPCSVBNEQYORT-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester is a chemical compound with the molecular formula C14H16N2O3. It is a derivative of naphthyridine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate typically involves the reaction of anthranilic acid derivatives. One common method includes the condensation of ethyl acetoacetate with 2-amino-3-methylpyridine under acidic conditions, followed by cyclization and esterification .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-16-8-11(14(18)19-5-2)12(17)10-7-6-9(3)15-13(10)16/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPCSVBNEQYORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186961
Record name Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33331-59-8
Record name Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33331-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033331598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.767
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Synthesis routes and methods

Procedure details

A mixture containing 1 g of ethyl 4-ethoxy-7-methyl-1,8-naphthyridine-3-carboxylate, 1.26 g of ethyl bromide and 20 ml of toluene was heated in a sealed tube at 130°C for 7 hours. The solvent was evaporated and the residue was worked up as above. There was obtained 0.8 g of ethyl-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.
Name
ethyl 4-ethoxy-7-methyl-1,8-naphthyridine-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester
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1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester
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1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester
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1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester
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1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester
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1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester

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